![molecular formula C16H16N6O3 B13994706 4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid CAS No. 10083-98-4](/img/structure/B13994706.png)
4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- is a complex organic compound that belongs to the class of pteroic acids This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a pteridine ring system through a propylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- typically involves the following steps:
Formation of the Pteridine Ring: The pteridine ring is synthesized through a series of reactions starting from simple precursors like guanine or pterin. The key steps involve cyclization and oxidation reactions to form the pteridine core.
Attachment of the Propylamine Chain: The propylamine chain is introduced through nucleophilic substitution reactions, where an appropriate propylamine derivative reacts with the pteridine ring.
Coupling with Benzoic Acid: The final step involves the coupling of the pteridine-propylamine intermediate with benzoic acid. This is typically achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group in the pteridine ring to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its role in enzymatic reactions and metabolic pathways. It is also used in the study of folate metabolism.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting folate-dependent enzymes. It is also studied for its potential anti-cancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- involves its interaction with various molecular targets and pathways:
Enzymatic Inhibition: The compound can inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of nucleotides, leading to anti-proliferative effects.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with specific receptors and proteins. This can lead to changes in cellular processes like proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteroic Acid: Similar in structure but lacks the benzoic acid moiety.
Folic Acid: Contains a pteridine ring but has a more complex structure with additional glutamate residues.
Methotrexate: A folate analog used as a chemotherapy agent, structurally similar but with different functional groups.
Uniqueness
Benzoic acid,4-[[3-(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)propyl]amino]- is unique due to its specific structure, which combines a benzoic acid moiety with a pteridine ring through a propylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
10083-98-4 |
|---|---|
Molekularformel |
C16H16N6O3 |
Molekulargewicht |
340.34 g/mol |
IUPAC-Name |
4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)propylamino]benzoic acid |
InChI |
InChI=1S/C16H16N6O3/c17-16-21-13-12(14(23)22-16)20-11(8-19-13)2-1-7-18-10-5-3-9(4-6-10)15(24)25/h3-6,8,18H,1-2,7H2,(H,24,25)(H3,17,19,21,22,23) |
InChI-Schlüssel |
ZLTCAKWCTZNZKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)NCCCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


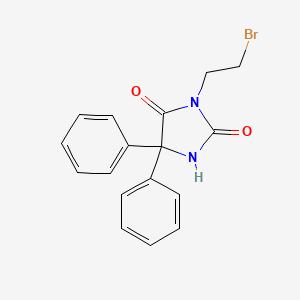
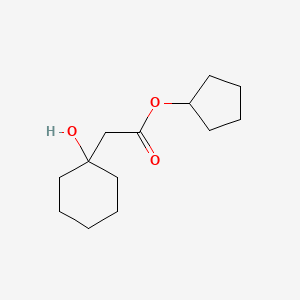
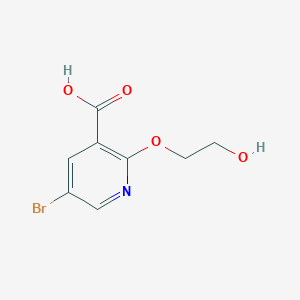
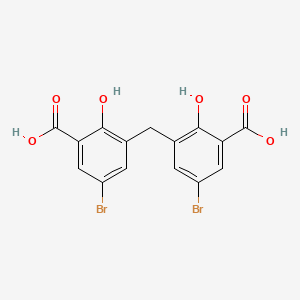
![Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13994654.png)
![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)

![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)
![6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13994676.png)
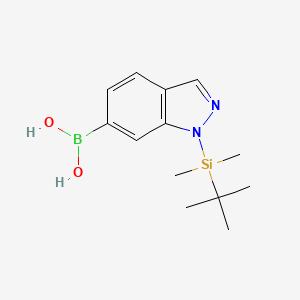
![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)


![Ethyl 6-[(formylamino)methyl]-3-pyridinecarboxylate](/img/structure/B13994702.png)
